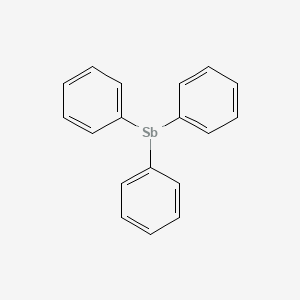

Triphenylantimony

説明

特性

IUPAC Name |

triphenylstibane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3C6H5.Sb/c3*1-2-4-6-5-3-1;/h3*1-5H; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HVYVMSPIJIWUNA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)[Sb](C2=CC=CC=C2)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15Sb | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4052269 | |

| Record name | Triphenylstibine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4052269 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

353.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White to beige crystalline powder; [PMC MSDS] | |

| Record name | Triphenylantimony | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/21790 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

0.00000973 [mmHg] | |

| Record name | Triphenylantimony | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/21790 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

603-36-1 | |

| Record name | Triphenylantimony | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=603-36-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Triphenylstibine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000603361 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Triphenylantimony | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2844 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Stibine, triphenyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Triphenylstibine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4052269 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Triphenylstibine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.125 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TRIPHENYLSTIBINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G1X1263AMM | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physical and Chemical Properties of Triphenylantimony

For Researchers, Scientists, and Drug Development Professionals

Abstract

Triphenylantimony, with the chemical formula (C₆H₅)₃Sb, is an organoantimony compound that serves as a versatile reagent and catalyst in organic synthesis. This technical guide provides a comprehensive overview of its core physical and chemical properties, detailed experimental protocols for its synthesis and purification, and a summary of its reactivity. The information is presented to support its application in research and development, particularly in fields where organometallic compounds are utilized.

Physical Properties

This compound is a white to off-white crystalline solid at room temperature.[1][2][3][4] It is characterized by a faint aromatic odor.[2] A summary of its key physical properties is presented in Table 1.

Table 1: Physical Properties of this compound

| Property | Value | Reference(s) |

| Appearance | White to off-white crystalline powder | [1][2][3][4] |

| Molecular Formula | C₁₈H₁₅Sb | [3] |

| Molecular Weight | 353.1 g/mol | [3] |

| Melting Point | 52-54 °C | [3][5][6] |

| Boiling Point | 377 °C (at 760 mmHg) | [5] |

| Density | 1.434 g/cm³ | [3] |

| Solubility | Insoluble in water. Soluble in organic solvents such as benzene, toluene, ether, and chloroform. Slightly soluble in ethanol. | [2][3][4] |

| Vapor Pressure | 0.00000973 mmHg | [1] |

Chemical Properties

This compound exhibits moderate thermal stability and is stable under normal conditions.[2] It is, however, incompatible with strong oxidizing agents.[2] Its chemical behavior is characterized by the reactivity of the antimony center.

Table 2: Chemical Properties and Reactivity of this compound

| Property | Description | Reference(s) |

| Stability | Stable under normal storage conditions. | [2] |

| Incompatibilities | Strong oxidizing agents. | [2] |

| Reactivity | Can act as a Lewis acid due to the trivalent antimony atom.[4] | |

| Hazardous Decomposition Products | Upon heating to decomposition, it may emit toxic fumes of antimony and its oxides, as well as carbon monoxide and carbon dioxide. |

Spectroscopic Data

The structural identification of this compound is supported by various spectroscopic techniques.

Table 3: Spectroscopic Data for this compound

| Technique | Key Data | Reference(s) |

| ¹H NMR | Signals corresponding to the phenyl protons are observed. | [2][7][8] |

| ¹³C NMR | Signals for the carbon atoms of the phenyl groups are present. | [1][2][9] |

| Infrared (IR) Spectroscopy | Absorption bands associated with monosubstituted phenyl groups are prominent. Bands near 450 and 290 cm⁻¹ are attributed to the this compound group. | [10][11] |

| Mass Spectrometry (MS) | The mass spectrum shows the molecular ion peak and fragmentation patterns characteristic of the compound. | [1][2] |

Experimental Protocols

Synthesis of this compound via Grignard Reaction

This protocol is adapted from a procedure published in Organic Syntheses.[12]

Objective: To synthesize this compound from bromobenzene and antimony trichloride using a Grignard reagent.

Materials:

-

Magnesium turnings

-

Anhydrous diethyl ether

-

Bromobenzene

-

Antimony trichloride

-

Ice

-

Petroleum ether (b.p. 40–50 °C)

Procedure:

-

Preparation of the Grignard Reagent: In a dry three-necked round-bottomed flask equipped with a reflux condenser, a dropping funnel, and a mechanical stirrer, place magnesium turnings. Add a small crystal of iodine to initiate the reaction. A solution of bromobenzene in anhydrous diethyl ether is added dropwise from the dropping funnel to the magnesium turnings with stirring. The reaction is initiated, and the mixture is refluxed until most of the magnesium has reacted to form phenylmagnesium bromide.

-

Reaction with Antimony Trichloride: A solution of antimony trichloride in anhydrous diethyl ether is added dropwise to the freshly prepared Grignard reagent with vigorous stirring. The reaction is exothermic and may require cooling to maintain a moderate rate of reaction. After the addition is complete, the mixture is heated on a steam bath for one hour.

-

Work-up: The reaction mixture is cooled and then poured slowly with stirring into a mixture of ice and water. The ether layer, containing the this compound, is separated. The aqueous layer is extracted with two portions of ether. The combined ether extracts are then evaporated to yield the crude this compound as a yellowish semi-solid which crystallizes on cooling.

-

Purification: The crude product is purified by recrystallization. It is dissolved in warm petroleum ether (b.p. 40–50 °C), filtered to remove any insoluble impurities, and the filtrate is cooled in a freezing mixture. The this compound separates as small prisms. A second crop of crystals can be obtained by concentrating the mother liquor.

Purification by Recrystallization

Objective: To purify crude this compound.

Materials:

-

Crude this compound

-

Acetonitrile or Petroleum ether

-

Erlenmeyer flask

-

Heating source (e.g., hot plate)

-

Filtration apparatus (e.g., Büchner funnel)

Procedure:

-

Solvent Selection: Choose a suitable solvent in which this compound is soluble at high temperatures but sparingly soluble at low temperatures (e.g., acetonitrile or petroleum ether).

-

Dissolution: Place the crude this compound in an Erlenmeyer flask and add a minimal amount of the chosen solvent. Gently heat the mixture while stirring until the solid completely dissolves.

-

Hot Filtration (if necessary): If any insoluble impurities are present, perform a hot gravity filtration to remove them.

-

Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

-

Isolation and Drying: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of cold solvent and then dry them to obtain pure this compound.

Visualizations

Chemical Reaction Pathway: Synthesis of this compound

References

- 1. This compound | C18H15Sb | CID 11777 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Page loading... [guidechem.com]

- 3. pmcorganometallix.com [pmcorganometallix.com]

- 4. CAS 603-36-1: this compound | CymitQuimica [cymitquimica.com]

- 5. This compound for synthesis | 603-36-1 [sigmaaldrich.com]

- 6. This compound(III) 99 603-36-1 [sigmaaldrich.com]

- 7. This compound(603-36-1) 1H NMR [m.chemicalbook.com]

- 8. researchgate.net [researchgate.net]

- 9. dev.spectrabase.com [dev.spectrabase.com]

- 10. cdnsciencepub.com [cdnsciencepub.com]

- 11. This compound(603-36-1) IR Spectrum [chemicalbook.com]

- 12. Organic Syntheses Procedure [orgsyn.org]

Triphenylantimony Crystal Structure: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the crystal structure of triphenylantimony (Sb(C₆H₅)₃), a compound of significant interest in organometallic chemistry and catalysis. This document summarizes key crystallographic data, details experimental protocols for structure determination, and visualizes the analytical workflow.

Core Crystallographic Data

The crystal structure of this compound reveals a molecule with a trigonal pyramidal geometry around the central antimony atom. The three phenyl groups are arranged in a propeller-like fashion.[1] Notably, X-ray diffraction studies have shown the existence of two crystallographically independent molecules (labeled here as Molecule A and Molecule B) within the asymmetric unit of the crystal lattice. This indicates slight conformational differences between the two molecules in the solid state.

The key quantitative data from the crystal structure analysis is summarized in the table below.

| Parameter | Molecule A | Molecule B |

| Sb-C Bond Lengths (Å) | ||

| Sb-C1 | 2.151(3) | 2.150(3) |

| Sb-C2 | 2.156(3) | 2.154(3) |

| Sb-C3 | 2.161(4) | 2.158(3) |

| **C-Sb-C Bond Angles (°) ** | ||

| C1-Sb-C2 | 97.60(12) | 95.58(12) |

| C1-Sb-C3 | 94.87(13) | 96.24(12) |

| C2-Sb-C3 | 95.82(12) | 97.81(12) |

It is important to note that while bond lengths and angles are available, the complete unit cell parameters (a, b, c, α, β, γ), crystal system, and space group for pure this compound were not explicitly found in the surveyed literature.

Experimental Protocols

The determination of the crystal structure of this compound is achieved through single-crystal X-ray diffraction. The following is a detailed methodology representative of the process.

Synthesis and Crystallization of this compound

This compound is typically synthesized via the reaction of antimony trichloride with a phenyl Grignard reagent, such as phenylmagnesium bromide, in an inert solvent like diethyl ether or tetrahydrofuran (THF).

Protocol:

-

In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), a solution of phenylmagnesium bromide in diethyl ether is prepared.

-

The flask is cooled in an ice bath, and a solution of antimony trichloride in diethyl ether is added dropwise with constant stirring.

-

After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours.

-

The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride.

-

The organic layer is separated, and the aqueous layer is extracted with diethyl ether.

-

The combined organic extracts are dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield crude this compound.

-

Single crystals suitable for X-ray diffraction are obtained by recrystallization. A common method is the slow evaporation of a saturated solution of this compound in a suitable solvent, such as acetonitrile.[2]

Single-Crystal X-ray Diffraction Data Collection

Protocol:

-

A suitable single crystal of this compound is selected and mounted on a goniometer head.

-

The crystal is placed on a diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα radiation, λ = 0.71073 Å) and a detector (e.g., a CCD or CMOS detector).

-

The crystal is cooled to a low temperature (typically 100-150 K) using a cryostream to minimize thermal vibrations and improve data quality.

-

A series of diffraction images are collected as the crystal is rotated through a range of angles.

-

The diffraction data is indexed to determine the unit cell parameters and Bravais lattice.

-

The intensities of the diffraction spots are integrated and corrected for various factors, including Lorentz and polarization effects, and absorption.

Structure Solution and Refinement

Protocol:

-

The crystal structure is solved using direct methods or Patterson methods to obtain an initial model of the atomic positions.

-

The structural model is refined using full-matrix least-squares techniques against the experimental diffraction data.

-

Anisotropic displacement parameters are applied to non-hydrogen atoms.

-

Hydrogen atoms are typically placed in calculated positions and refined using a riding model.

-

The final refined structure is validated using crystallographic software to check for quality and consistency.

Experimental Workflow Visualization

The following diagram illustrates the general workflow for the crystal structure analysis of this compound.

References

An In-depth Technical Guide to the Molecular Geometry of Triphenylantimony Compounds

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the molecular geometry of triphenylantimony compounds, focusing on data derived from X-ray crystallographic studies. The information presented is intended to support researchers, scientists, and professionals in drug development in understanding the structural characteristics of these compounds, which is crucial for predicting their reactivity, designing new derivatives, and elucidating structure-activity relationships.

Core Concepts in the Molecular Geometry of this compound Compounds

The molecular geometry of this compound compounds is primarily dictated by the oxidation state of the central antimony (Sb) atom, which can be either +3 (Sb(III)) or +5 (Sb(V)). This difference in oxidation state leads to distinct coordination numbers and spatial arrangements of the phenyl and other coordinating ligands.

-

This compound(III) (Triphenylstibine, Ph₃Sb): In its trivalent state, this compound, also known as triphenylstibine, features a lone pair of electrons on the antimony atom. This results in a trigonal pyramidal geometry, analogous to ammonia and other pnictogen hydrides. The three phenyl groups are arranged in a propeller-like fashion.[1][2]

-

This compound(V) Compounds (Ph₃SbX₂): In the pentavalent state, the antimony atom is typically coordinated to five or six ligands. For compounds of the general formula Ph₃SbX₂, where X represents anionic ligands such as halides, carboxylates, or oximes, the most common geometry is a trigonal bipyramidal (TBP) structure.[3][4] In this arrangement, the three phenyl groups usually occupy the equatorial positions, while the two more electronegative X ligands are situated in the axial positions.[3][4][5] Deviations from the ideal TBP geometry are common, leading to distorted structures.[3] In some instances, particularly with bidentate or bulky ligands, a square pyramidal geometry may be observed. Hexa-coordination can also occur, resulting in a distorted octahedral geometry.

Quantitative Molecular Geometry Data

The following tables summarize key bond lengths and angles for representative this compound compounds, as determined by single-crystal X-ray diffraction. These data provide a quantitative basis for understanding the steric and electronic influences on the molecular structure.

Table 1: Molecular Geometry of this compound(III)

| Compound | Sb-C Bond Length (Å) | C-Sb-C Bond Angle (°) | Geometry |

| Triphenylstibine (Ph₃Sb) | 2.14 - 2.17 | ~95 | Trigonal Pyramidal |

Data sourced from references[1][2].

Table 2: Molecular Geometry of Selected this compound(V) Compounds

| Compound | Sb-C (equatorial) (Å) | Sb-X (axial) (Å) | C-Sb-C (equatorial) (°) | X-Sb-X (axial) (°) | Geometry |

| Ph₃SbCl₂ | ~2.14 | - | ~154 (distorted) | - | Distorted Trigonal Bipyramidal |

| [Ph₃Sb(acetylsalicylate)₂] | 2.122(3) - 2.127(2) | 2.1524(14) (Sb-O) | - | - | Distorted Trigonal Bipyramidal |

| [Ph₃Sb(3-acetoxybenzoate)₂]·CHCl₃ | 2.1124(19) - 2.1219(19) | 2.1228(13) - 2.1410(12) (Sb-O) | - | - | Distorted Trigonal Bipyramidal |

| Ph₃Sb{ON=C(Me)C₅H₄N-2}₂ | - | - | - | 172.78(7) (O-Sb-O) | Trigonal Bipyramidal |

Data for Ph₃SbCl₂ sourced from reference[6]. Data for dicarboxylate complexes sourced from reference[3]. Data for the oxime complex sourced from reference[4]. Note that for some structures, not all angles are explicitly provided in the initial search results.

Experimental Protocols: Single-Crystal X-ray Diffraction

The determination of the precise molecular geometry of this compound compounds relies heavily on single-crystal X-ray diffraction (SC-XRD).[7][8] This technique provides unambiguous three-dimensional atomic coordinates, allowing for the accurate measurement of bond lengths, bond angles, and overall molecular conformation.[7]

Crystallization

A high-quality single crystal is paramount for a successful SC-XRD experiment.[7] Given that many organometallic compounds, including this compound derivatives, can be sensitive to air and moisture, crystallization is often performed using anaerobic and anhydrous techniques, such as in a glovebox or under an inert atmosphere.[7] Common crystallization methods include:

-

Slow Evaporation: A solution of the compound in a suitable solvent is allowed to evaporate slowly, leading to a gradual increase in concentration and subsequent crystal formation.

-

Solvent Diffusion: A solution of the compound is placed in a vial, and a less-soluble "anti-solvent" is carefully layered on top. Slow diffusion of the anti-solvent into the solution reduces the compound's solubility, inducing crystallization at the interface.[7]

-

Vapor Diffusion: A concentrated solution of the compound is placed in a small, open container within a larger, sealed vessel containing a more volatile solvent in which the compound is less soluble. The vapor of the volatile solvent slowly diffuses into the solution, promoting crystallization.

Data Collection

Once a suitable crystal (typically 30-300 microns in size) is obtained, it is mounted on a goniometer head at the center of the diffractometer.[8] To minimize thermal motion of the atoms and improve the quality of the diffraction data, data collection is often performed at low temperatures, typically around 100 K.[7] The crystal is irradiated with a monochromatic X-ray beam (commonly from a Mo or Cu source), and the diffracted X-rays are recorded by a detector.[8] The crystal is rotated during the experiment to collect a complete dataset of diffraction intensities from all possible orientations.[8]

Structure Solution and Refinement

The collected diffraction data, consisting of a series of images, are processed to determine the positions and intensities of the diffraction spots. This information is then used to solve the crystal structure, typically using direct methods or Patterson methods to determine the initial positions of the heavier atoms (like antimony). The remaining atoms are located from subsequent difference Fourier maps. The initial structural model is then refined using least-squares methods to achieve the best possible fit between the observed and calculated diffraction data.[7] The final refined structure provides the precise atomic coordinates, from which bond lengths, bond angles, and other geometric parameters are calculated.

Visualization of Molecular Geometries

The following diagrams, generated using the DOT language, illustrate the fundamental molecular geometries of this compound compounds.

Caption: Trigonal pyramidal geometry of this compound(III).

Caption: Trigonal bipyramidal geometry of this compound(V) dihalides.

Caption: Simplified workflow for single-crystal X-ray diffraction.

References

- 1. Triphenylstibine - Wikipedia [en.wikipedia.org]

- 2. Triphenylstibine [chemeurope.com]

- 3. Novel this compound(V) and Triphenylbismuth(V) Complexes with Benzoic Acid Derivatives: Structural Characterization, in Vitro Antileishmanial and Antibacterial Activities and Cytotoxicity against Macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthetic, spectroscopic and structural aspects of this compound(V) complexes with internally functionalized oximes: crystal and molecular structure of Ph3Sb{ON=C(Me)C5H4N-2}(2) - ePrints Soton [eprints.soton.ac.uk]

- 5. researchgate.net [researchgate.net]

- 6. Crystal structures of diphenylantimony(V) tribromide, dibromide chloride, and bromide dichloride - Journal of the Chemical Society, Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 7. benchchem.com [benchchem.com]

- 8. creative-biostructure.com [creative-biostructure.com]

Spectroscopic Data of Triphenylantimony: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for triphenylantimony (C₁₈H₁₅Sb), a compound of significant interest in organometallic chemistry and catalysis. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for their acquisition.

Spectroscopic Data Summary

The key spectroscopic data for this compound are summarized in the tables below for easy reference and comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H and ¹³C NMR Chemical Shifts for this compound

| Nucleus | Chemical Shift (δ) in ppm | Multiplicity | Assignment |

| ¹H | 7.55 - 7.45 | m | ortho-, meta-, para-protons |

| ¹³C | 137.5 | s | C1 (ipso) |

| 134.1 | s | C2, C6 (ortho) | |

| 129.2 | s | C4 (para) | |

| 128.8 | s | C3, C5 (meta) |

Note: Spectra are typically recorded in deuterated chloroform (CDCl₃).

Infrared (IR) Spectroscopy

Table 2: Characteristic Infrared Absorption Frequencies for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3050 | Medium | Aromatic C-H stretch |

| ~1575 | Medium | Aromatic C=C stretch |

| ~1480 | Strong | Aromatic C=C stretch |

| ~1430 | Strong | Aromatic C=C stretch |

| ~1065 | Medium | In-plane C-H bend |

| ~995 | Medium | In-plane C-H bend |

| ~730 | Strong | Out-of-plane C-H bend |

| ~695 | Strong | Out-of-plane C-H bend |

| ~450 | Medium-Strong | Sb-C stretch |

Note: Spectra are often obtained from a KBr pellet or a Nujol mull.

Mass Spectrometry (MS)

Table 3: Key Mass-to-Charge Ratios (m/z) for this compound under Electron Ionization (EI)

| m/z | Relative Intensity | Proposed Fragment Ion |

| 354 | Moderate | [C₁₈H₁₅¹²³Sb]⁺ (Molecular Ion) |

| 352 | High | [C₁₈H₁₅¹²¹Sb]⁺ (Molecular Ion) |

| 277 | High | [C₁₂H₁₀Sb]⁺ |

| 200 | Low | [C₆H₅Sb]⁺ |

| 154 | Moderate | [C₁₂H₁₀]⁺ (Biphenyl) |

| 77 | High | [C₆H₅]⁺ |

Note: The presence of two major isotopes of antimony, ¹²¹Sb (57.3%) and ¹²³Sb (42.7%), results in characteristic isotopic patterns for antimony-containing fragments.

Experimental Protocols

Detailed methodologies for the key spectroscopic experiments are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR Spectroscopy Protocol:

-

Sample Preparation: A solution of this compound is prepared by dissolving approximately 10-20 mg of the solid in about 0.6-0.7 mL of deuterated chloroform (CDCl₃). Tetramethylsilane (TMS) is typically used as an internal standard (0 ppm).

-

Instrumentation: Spectra are recorded on a Fourier Transform NMR spectrometer, for instance, a Bruker Avance operating at a proton frequency of 300 MHz or higher.

-

¹H NMR Acquisition: A standard single-pulse experiment is used. Typical parameters include a spectral width of 10-15 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-3 seconds. A sufficient number of scans (e.g., 16 or 32) are averaged to obtain a good signal-to-noise ratio.

-

¹³C NMR Acquisition: A proton-decoupled pulse program is employed to simplify the spectrum and enhance sensitivity. A wider spectral width (e.g., 0-200 ppm) is used. Due to the lower natural abundance of ¹³C and its longer relaxation times, a greater number of scans (e.g., 1024 or more) and a longer relaxation delay (e.g., 2-5 seconds) are typically required.

Infrared (IR) Spectroscopy

Potassium Bromide (KBr) Pellet Method:

-

Sample Preparation: Approximately 1-2 mg of this compound is finely ground with about 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) in an agate mortar and pestle. The mixture should be homogenous and have a fine, consistent powder form.

-

Pellet Formation: The ground mixture is transferred to a pellet die. A vacuum is applied to remove entrapped air, and the mixture is compressed under high pressure (typically 8-10 tons) using a hydraulic press to form a thin, transparent or translucent pellet.

-

Data Acquisition: The KBr pellet is placed in the sample holder of an FT-IR spectrometer. A background spectrum of the empty sample compartment is recorded first. Then, the sample spectrum is acquired over a typical range of 4000-400 cm⁻¹. The final spectrum is presented in terms of transmittance or absorbance versus wavenumber.

Mass Spectrometry (MS)

Electron Ionization (EI) Mass Spectrometry Protocol:

-

Sample Introduction: A small amount of solid this compound is introduced into the mass spectrometer via a direct insertion probe. The sample is heated to facilitate vaporization into the ion source.

-

Ionization: The gaseous molecules are bombarded with a beam of high-energy electrons (typically 70 eV). This causes the molecules to ionize and fragment.

-

Mass Analysis: The resulting positively charged ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

-

Detection: The separated ions are detected, and a mass spectrum is generated, which is a plot of relative ion abundance versus m/z.

Visualizations

The following diagrams illustrate the logical workflow of spectroscopic analysis and a proposed fragmentation pathway for this compound.

An In-depth Technical Guide to Triphenylantimony (CAS 603-36-1): Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the organometallic compound Triphenylantimony (CAS 603-36-1), also known as triphenylstibine. It details its chemical and physical properties, provides in-depth experimental protocols for its synthesis and the preparation of key derivatives, and explores its diverse applications in organic synthesis, materials science, and the burgeoning field of drug development.

Core Chemical and Physical Properties

This compound is a colorless, crystalline solid at room temperature.[1] It is the prototypical organoantimony compound and finds use as a ligand in coordination chemistry and as a reagent in organic synthesis.[2][3] The central antimony atom is bonded to three phenyl groups in a pyramidal geometry.[4]

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 603-36-1 | [3][4][5] |

| Molecular Formula | C₁₈H₁₅Sb | [3][4][5] |

| Molecular Weight | 353.07 g/mol | [5] |

| Appearance | White to off-white crystalline powder/solid | [1][2][6] |

| Melting Point | 52-54 °C | [5][6] |

| Boiling Point | 377 °C | [5][6] |

| Solubility | Insoluble in water. Soluble in organic solvents such as benzene, toluene, ethyl ether, and chloroform. | [2][4][7] |

| Density | 1.4343 g/cm³ | [8] |

| Flash Point | 113 °C (closed cup) | [5][9] |

| Stability | Stable under normal conditions. Incompatible with strong oxidizing agents. | [6] |

Table 2: Spectroscopic Data for this compound

| Spectroscopic Technique | Key Features and Assignments | Source(s) |

| ¹H NMR | Signals corresponding to the phenyl protons are observed. | [10][11][12] |

| ¹³C NMR | Signals for the carbon atoms of the phenyl groups are present. | [11][13] |

| Infrared (IR) Spectroscopy | Absorption bands associated with monosubstituted phenyl groups are prominent. Bands near 450 cm⁻¹ and 290 cm⁻¹ are attributed to the this compound group. | [14][15] |

| Mass Spectrometry (MS) | The mass spectrum provides information on the molecular weight and fragmentation pattern of the molecule. | [11] |

Synthesis and Experimental Protocols

This compound is commonly synthesized via the Grignard reaction, which offers a reliable and scalable method for its preparation.

Synthesis of this compound via Grignard Reaction

This protocol is adapted from established literature procedures.

Experimental Workflow for Grignard Synthesis of this compound

References

- 1. Page loading... [wap.guidechem.com]

- 2. nbinno.com [nbinno.com]

- 3. chemimpex.com [chemimpex.com]

- 4. CAS 603-36-1: this compound | CymitQuimica [cymitquimica.com]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. This compound | 603-36-1 [chemicalbook.com]

- 7. pmcorganometallix.com [pmcorganometallix.com]

- 8. CAS Common Chemistry [commonchemistry.cas.org]

- 9. This compound for synthesis 603-36-1 [sigmaaldrich.com]

- 10. This compound(603-36-1) 1H NMR spectrum [chemicalbook.com]

- 11. This compound | C18H15Sb | CID 11777 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. dev.spectrabase.com [dev.spectrabase.com]

- 14. cdnsciencepub.com [cdnsciencepub.com]

- 15. This compound(603-36-1) IR Spectrum [chemicalbook.com]

Unveiling the Molecular Identity of Triphenylstibine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the fundamental molecular characteristics of triphenylstibine, an organoantimony compound of significant interest in various scientific domains. This document details its chemical formula and molecular weight, outlines experimental protocols for their determination, and illustrates a key synthetic relationship.

Core Molecular Data

Triphenylstibine, also known as triphenylantimony, is a colorless solid at room temperature.[1] Its fundamental molecular properties are summarized in the table below.

| Property | Value | References |

| Chemical Formula | C₁₈H₁₅Sb | [1][2][3][4][5] |

| Molecular Weight | 353.07 g/mol | [1][2][6] |

| CAS Number | 603-36-1 | [1][3][7] |

| IUPAC Name | Triphenylstibane | [1][8] |

Experimental Determination of Molecular Weight

The accurate determination of triphenylstibine's molecular weight is crucial for its characterization and use in quantitative research. Mass spectrometry is the most common and precise method for this purpose.

Protocol: Molecular Weight Determination by Mass Spectrometry

Objective: To determine the molecular weight of a triphenylstibine sample.

Materials:

-

Triphenylstibine sample

-

High-resolution mass spectrometer (e.g., Orbitrap, TOF)

-

Suitable solvent (e.g., methanol, acetonitrile)

-

Volumetric flasks and pipettes

-

Syringe filters (0.22 µm)

Procedure:

-

Sample Preparation:

-

Accurately weigh approximately 1 mg of the triphenylstibine sample.

-

Dissolve the sample in a suitable solvent to a final concentration of 1 µg/mL.

-

Ensure the sample is fully dissolved. Gentle vortexing may be applied.

-

Filter the sample solution using a 0.22 µm syringe filter to remove any particulate matter.

-

-

Instrument Setup:

-

Calibrate the mass spectrometer according to the manufacturer's instructions to ensure high mass accuracy.

-

Set the ionization source. Electrospray ionization (ESI) is a common choice for organometallic compounds.

-

Optimize the ionization source parameters (e.g., capillary voltage, cone voltage, desolvation gas flow, and temperature) to achieve a stable signal for the analyte.

-

-

Data Acquisition:

-

Inject the prepared sample solution into the mass spectrometer.

-

Acquire the mass spectrum in the positive ion mode over an appropriate mass-to-charge (m/z) range. The expected m/z for the protonated molecule [M+H]⁺ would be approximately 354.07.

-

Acquire data for a sufficient duration to obtain a high-quality spectrum with a good signal-to-noise ratio.

-

-

Data Analysis:

-

Process the acquired raw data using the instrument's software.

-

Identify the peak corresponding to the molecular ion of triphenylstibine. In ESI, this will likely be the protonated molecule [C₁₈H₁₅Sb+H]⁺.

-

Determine the accurate mass of this peak.

-

The molecular weight is calculated by subtracting the mass of the adduct ion (e.g., a proton) from the measured accurate mass.

-

Synthetic Pathway of Triphenylstibine

Triphenylstibine is commonly synthesized via the Grignard reaction. This workflow illustrates the key steps in its preparation from bromobenzene.

References

- 1. Triphenylstibine - Wikipedia [en.wikipedia.org]

- 2. Triphenylstibine [chembk.com]

- 3. Stibine, triphenyl- [webbook.nist.gov]

- 4. chemimpex.com [chemimpex.com]

- 5. This compound|lookchem [lookchem.com]

- 6. Triphenylstibine [chemeurope.com]

- 7. Triphenylstibine | CAS#:603-36-1 | Chemsrc [chemsrc.com]

- 8. This compound | C18H15Sb | CID 11777 - PubChem [pubchem.ncbi.nlm.nih.gov]

Dawn of a New Field: An In-depth Technical Guide to Early Studies on Organoantimony Compounds

For Researchers, Scientists, and Drug Development Professionals

Introduction

The mid-19th century marked the genesis of organometallic chemistry, a field that would profoundly impact both fundamental science and therapeutic development. Among the earliest explorations into this new chemical space were studies on organoantimony compounds, substances containing a direct carbon-antimony bond. This technical guide delves into the foundational discoveries in organoantimony chemistry, providing a detailed look at the initial syntheses, the quantitative data reported, and the pioneering application of these compounds in medicine. We will revisit the seminal work of the 19th-century pioneers and trace the evolution of this field into the early 20th century with the development of life-saving chemotherapeutics.

The Pioneering Syntheses of Organoantimony Compounds

The story of organoantimony chemistry begins in the 1850s with the independent work of two chemists: Carl Jacob Löwig and Edward Frankland. Their groundbreaking syntheses laid the groundwork for the entire field of organometallic chemistry.

Carl Jacob Löwig's Discovery (1850)

Experimental Protocol (Inferred from historical accounts):

-

Preparation of Antimony-Potassium Alloy: Antimony metal and potassium were heated together to form an alloy. The precise stoichiometry and conditions for this step were not extensively detailed in accessible records.

-

Reaction with Ethyl Halide: The finely powdered antimony-potassium alloy was then treated with an ethyl halide, such as ethyl iodide or ethyl bromide. This reaction was likely performed under anhydrous conditions to prevent the decomposition of the reactive organometallic product.

-

Isolation: The resulting organoantimony compound, a spontaneously flammable liquid, was isolated from the reaction mixture. Purification techniques of the era would have been rudimentary, likely involving distillation.

Edward Frankland's Systematic Syntheses (1852)

Two years after Löwig's initial report, Edward Frankland published a more systematic study on "organo-metallic bodies" in the Philosophical Transactions of the Royal Society. He not only synthesized alkyl derivatives of several metals, including antimony, but also introduced the term "organo-metallic" to describe this new class of compounds.[1][2][3][4][5] Frankland's work with zinc alkyls as precursors was instrumental in the development of organometallic synthesis. His method for preparing organoantimony compounds involved the reaction of zinc alkyls with antimony trichloride, a process now known as transmetalation.

Experimental Protocol for the Synthesis of Triethylstibine (based on Frankland's work):

-

Synthesis of Diethylzinc: Ethyl iodide was reacted with zinc metal to produce diethylzinc. This reaction was typically carried out in a sealed tube and heated.

-

Transmetalation: The freshly prepared diethylzinc was then reacted with antimony trichloride (SbCl₃). The reaction proceeds as follows:

3 (C₂H₅)₂Zn + 2 SbCl₃ → 2 (C₂H₅)₃Sb + 3 ZnCl₂

-

Purification: The triethylstibine was separated from the zinc chloride and any unreacted starting materials by distillation.

Quantitative Data from Early Syntheses:

While precise yields from the earliest reports are scarce, some physical properties of the first organoantimony compounds were documented.

| Compound | Formula | Boiling Point (°C) | Melting Point (°C) | Notes |

| Triethylstibine | (C₂H₅)₃Sb | ~158-160 | - | Described as a colorless, mobile liquid with a strong, unpleasant odor. Spontaneously flammable in air. |

This table summarizes the limited quantitative data available from early publications and modern databases for the first synthesized organoantimony compounds.

Early Medicinal Applications: The Rise of Antimonial Chemotherapy

The early 20th century witnessed the application of organometallic chemistry to medicine, largely inspired by Paul Ehrlich's concept of the "magic bullet" – a compound that could selectively target disease-causing organisms.[6][7] This led to the investigation of various organometallic compounds, including those of antimony, for their therapeutic potential.

Urea Stibamine: A Breakthrough in Leishmaniasis Treatment

A pivotal moment in the history of medicinal organoantimony chemistry was the development of Urea Stibamine by the Indian physician and scientist Sir Upendranath Brahmachari in 1922.[8][9][10] At the time, visceral leishmaniasis, also known as kala-azar, was a devastating and often fatal parasitic disease. Existing treatments with inorganic antimony compounds were highly toxic. Brahmachari's Urea Stibamine, an organic antimonial, proved to be a significantly safer and more effective treatment, saving countless lives.[8][9]

Synthesis of Urea Stibamine:

The synthesis of Urea Stibamine involves a two-step process starting from p-aminophenylarsonic acid, which is first converted to p-aminophenyl stibonic acid. This intermediate is then reacted with urea.

Experimental Protocol:

Step 1: Synthesis of p-Aminophenyl Stibonic Acid

A common method for the preparation of aromatic stibonic acids is the diazo reaction.

-

Diazotization of p-Aminophenylarsonic Acid: p-Aminophenylarsonic acid is dissolved in hydrochloric acid and cooled. A solution of sodium nitrite is then added slowly to form the diazonium salt.

-

Stibonylation: The cold diazonium salt solution is then added to a solution of antimony trichloride in hydrochloric acid. Nitrogen gas is evolved, and the p-aminophenyl stibonic acid precipitates.

-

Isolation and Purification: The crude p-aminophenyl stibonic acid is filtered, washed, and can be purified by recrystallization.

Step 2: Formation of Urea Stibamine

-

Reaction with Urea: The purified p-aminophenyl stibonic acid is heated with an excess of urea. The exact structure of Urea Stibamine was a subject of debate for some time, but it is understood to be a complex mixture, with the primary active component being a derivative of p-aminophenyl stibonic acid condensed with urea.

-

Isolation: The product is isolated and purified to yield Urea Stibamine as a powder.

Quantitative Data for Urea Stibamine Synthesis:

| Intermediate/Product | Formula (representative) | Melting Point (°C) | Key Properties |

| p-Aminophenyl Stibonic Acid | C₆H₈AsNO₃Sb | Decomposes | A key intermediate in the synthesis of Urea Stibamine. |

| Urea Stibamine | Complex Mixture | Decomposes | A stable, water-soluble powder. |

This table provides representative information for the compounds involved in the synthesis of Urea Stibamine.

Mechanism of Action of Early Organoantimony Drugs

The therapeutic effect of pentavalent antimonial drugs like Urea Stibamine against Leishmania parasites is now understood to involve a multi-step process within the host and the parasite.

Signaling Pathway of Pentavalent Antimonial Drugs:

Caption: Mechanism of action of pentavalent antimonial drugs against Leishmania.

The prevailing scientific understanding is that pentavalent antimonials (Sb(V)) act as prodrugs.[11] They are administered in a less toxic pentavalent state and are then reduced to the more cytotoxic trivalent state (Sb(III)) within the host's macrophages, where the Leishmania parasites reside. This reduction can also occur within the parasite itself.

Once inside the Leishmania parasite, Sb(III) exerts its antiparasitic effect by targeting at least two key enzymes:

-

Trypanothione Reductase: This enzyme is unique to trypanosomatids and is crucial for maintaining the parasite's redox balance by keeping a key antioxidant, trypanothione, in its reduced state. Inhibition of trypanothione reductase by Sb(III) leads to an accumulation of oxidative stress within the parasite, causing cellular damage and death.

-

DNA Topoisomerase I: This enzyme is essential for DNA replication and repair. Sb(III) inhibits DNA topoisomerase I, leading to the accumulation of DNA strand breaks and ultimately apoptosis of the parasite.

This dual-pronged attack on critical cellular functions of the Leishmania parasite explains the efficacy of these early organoantimony drugs.

Conclusion

The early studies on organoantimony compounds, from the foundational synthetic work of Löwig and Frankland to the life-saving therapeutic applications pioneered by Brahmachari, represent a remarkable chapter in the history of science. These early researchers, working with limited tools and theoretical understanding, not only established a new field of chemistry but also demonstrated its profound potential to address critical medical needs. The principles of organometallic synthesis they developed continue to be refined and applied today, and the legacy of their work in chemotherapy endures in the ongoing fight against parasitic diseases. This guide serves as a testament to their ingenuity and as a valuable resource for modern researchers building upon these historic foundations.

References

- 1. Trypanothione reductase from Leishmania donovani. Purification, characterisation and inhibition by trivalent antimonials - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Paper, 'On a new series of organic bodies containing metals' by Dr E [Edward] Frankland | The Royal Society: Science in the Making [makingscience.royalsociety.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. royalsocietypublishing.org [royalsocietypublishing.org]

- 5. royalsocietypublishing.org [royalsocietypublishing.org]

- 6. Upendranath Brahmachari - Wikipedia [en.wikipedia.org]

- 7. Sir U.N. Brahmachari and his battle against Kala-Azar - PMC [pmc.ncbi.nlm.nih.gov]

- 8. scielo.br [scielo.br]

- 9. jaypeedigital.com [jaypeedigital.com]

- 10. researchgate.net [researchgate.net]

- 11. Reduction of pentavalent antimony by trypanothione and formation of a binary and ternary complex of antimony(III) and trypanothione - PubMed [pubmed.ncbi.nlm.nih.gov]

The Enduring Relevance of Triphenylantimony: A Technical Guide to its Chemistry and Applications

For Researchers, Scientists, and Drug Development Professionals

Triphenylantimony, an organometallic compound with a rich history, continues to be a focal point of research and application across diverse scientific disciplines. From its foundational role in organometallic synthesis to its emerging potential in medicinal chemistry, a thorough understanding of its properties and reactivity is crucial for innovation. This technical guide provides a comprehensive overview of the core chemistry of this compound, detailing its synthesis, key reactions, and applications, with a particular focus on its relevance to drug discovery and development.

Core Properties and Synthesis of this compound

This compound, also known as triphenylstibine, is a white to off-white crystalline powder with the chemical formula Sb(C₆H₅)₃.[1] It is characterized by a central antimony atom bonded to three phenyl groups, a structure that imparts both stability and unique reactivity.[2]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

| Property | Value | Reference |

| Molecular Formula | C₁₈H₁₅Sb | [3] |

| Molecular Weight | 353.1 g/mol | [3] |

| Melting Point | 52-54 °C | [3] |

| Boiling Point | 360 °C @ 760 mmHg | [3] |

| Appearance | White to off-white crystalline powder | [4] |

| Solubility | Insoluble in water; soluble in organic solvents like benzene, toluene, and ether.[3][5] | [3][5] |

Synthesis of this compound

The primary industrial synthesis of this compound involves the reaction of antimony trichloride with an arylating agent, typically a Grignard reagent or an organolithium reagent.[4]

A common laboratory-scale synthesis of this compound utilizes the Grignard reagent, phenylmagnesium bromide.

Materials:

-

Magnesium turnings

-

Bromobenzene

-

Dry diethyl ether

-

Antimony trichloride (freshly distilled)

-

Ice

-

Water

Procedure:

-

In a three-necked flask equipped with a mechanical stirrer, reflux condenser, and a dropping funnel, prepare phenylmagnesium bromide by reacting magnesium turnings with bromobenzene in dry diethyl ether.

-

Once the Grignard reagent is formed, slowly add a solution of freshly distilled antimony trichloride in dry ether through the dropping funnel. The reaction can be initiated with gentle warming if necessary.

-

After the addition is complete, reflux the mixture for one hour.

-

Cool the reaction mixture and pour it slowly into a mixture of ice and water with vigorous stirring.

-

Filter the resulting mixture and extract the residue and the aqueous layer with diethyl ether.

-

Combine the ether extracts and evaporate the solvent to obtain crude this compound, which can be further purified by recrystallization.[6]

A logical workflow for this synthesis is depicted in the following diagram:

Caption: Synthesis of this compound via Grignard Reaction.

Key Reactions and Derivatives of this compound

This compound serves as a versatile precursor for the synthesis of a wide range of organoantimony(V) compounds through oxidative addition and other reactions.

Synthesis of this compound Dihalides

This compound readily undergoes oxidative addition with halogens to form this compound dihalides.

Materials:

-

This compound

-

Glacial acetic acid

-

Elemental bromine

-

Methanol

Procedure:

-

Dissolve this compound in a minimum amount of warm glacial acetic acid.

-

Add elemental bromine dropwise with stirring until a persistent yellow color is observed.

-

The precipitated this compound dibromide is filtered, washed with chilled glacial acetic acid and then chilled methanol, and air-dried.[1]

Synthesis of this compound Diacetate

This compound diacetate is another important derivative with applications in catalysis and as a synthetic intermediate.

Materials:

-

This compound

-

Glacial acetic acid

-

Acetic anhydride

-

30% Hydrogen peroxide

-

Methanol

Procedure:

-

Dissolve this compound in a mixture of glacial acetic acid and acetic anhydride with gentle warming.

-

Cool the solution to room temperature and add 30% hydrogen peroxide dropwise with stirring.

-

A white precipitate of this compound diacetate will form.

-

Filter the precipitate, wash with a small amount of chilled methanol, and dry in a vacuum oven. The reported yield is 85%.[1]

The general reaction pathway for the synthesis of these derivatives is illustrated below:

Caption: Synthesis of this compound Derivatives.

Applications of this compound and its Derivatives

The utility of this compound and its derivatives spans industrial chemistry, materials science, and increasingly, the life sciences.

Industrial Applications

-

Catalysis: this compound is employed as a catalyst in various organic reactions, including polymerization, dimerization, and reduction reactions.[3] It can facilitate the conversion of trienes to aromatics and hydroaromatics.[7]

-

Flame Retardants: this compound and its derivatives, such as the dibromide, act as effective flame retardants, particularly in combination with halogenated compounds.[5][8]

-

Polymer Stabilizers: It functions as a heat stabilizer in polymers like PVC, preventing thermal degradation.[5] The mechanism is believed to involve scavenging free radicals and inhibiting chain degradation reactions.[4]

The mechanism of action as a polymer stabilizer can be simplified as follows:

Caption: Mechanism of Polymer Stabilization by this compound.

Role in Drug Discovery and Development

Recent research has highlighted the potential of this compound derivatives as therapeutic agents, particularly in the fields of antimicrobial and anticancer drug discovery.

Novel this compound(V) dicarboxylate complexes have demonstrated significant in vitro activity against Leishmania infantum and Leishmania amazonensis promastigotes.[9] These complexes have also shown antibacterial activity against Staphylococcus aureus and Pseudomonas aeruginosa.[9][10]

Table 2: In Vitro Antileishmanial and Antibacterial Activities of this compound(V) Complexes

| Compound | Organism | Activity (IC₅₀/MIC in µM) | Reference |

| [Ph₃Sb(L1)₂]¹ | L. infantum | 1.5 ± 0.1 | [9] |

| [Ph₃Sb(L1)₂]¹ | L. amazonensis | 2.1 ± 0.2 | [9] |

| [Ph₃Sb(L2)₂]² | S. aureus | 62.5 | [9] |

| [Ph₃Sb(L2)₂]² | P. aeruginosa | 125 | [9] |

| ¹L1 = acetylsalicylic acid derivative | |||

| ²L2 = 3-acetoxybenzoic acid derivative |

Derivatives of this compound have also been investigated for their antifungal and anticancer properties. Certain this compound(V) complexes have exhibited excellent antimicrobial activity against various pathogenic fungi and bacteria.[2] Furthermore, some complexes have shown high cytotoxicity against carcinoma cell lines such as HCT-116, MCF-7, and HepG-2.[2]

The cytotoxic activity of this compound derivatives against cancer cell lines is often evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Materials:

-

Cancer cell lines (e.g., MCF-7, HCT-116)

-

Cell culture medium (e.g., DMEM)

-

Fetal bovine serum (FBS)

-

Penicillin/Streptomycin

-

This compound derivative stock solution

-

MTT solution

-

DMSO

-

96-well plates

-

Microplate reader

Procedure:

-

Seed cancer cells in 96-well plates and allow them to adhere overnight.

-

Treat the cells with various concentrations of the this compound derivative and incubate for a specified period (e.g., 24, 48, or 72 hours).

-

Add MTT solution to each well and incubate to allow for the formation of formazan crystals by viable cells.

-

Dissolve the formazan crystals in DMSO.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the percentage of cell viability and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).[2]

The workflow for evaluating the biological activity of these compounds is depicted below:

Caption: Workflow for Biological Evaluation of this compound Derivatives.

Conclusion

This compound remains a compound of significant interest due to its versatile chemistry and wide-ranging applications. While its role in industrial processes is well-established, its potential in the development of new therapeutic agents is a rapidly evolving field. For researchers and drug development professionals, the ability to synthesize and modify this compound derivatives, coupled with robust biological evaluation, opens up new avenues for discovering novel antimicrobial and anticancer compounds. A thorough understanding of the experimental protocols and reaction pathways outlined in this guide is essential for advancing research in this promising area of organometallic chemistry.

References

- 1. DSpace [kb.osu.edu]

- 2. researchgate.net [researchgate.net]

- 3. pmcorganometallix.com [pmcorganometallix.com]

- 4. Page loading... [wap.guidechem.com]

- 5. nbinno.com [nbinno.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. Actylis - this compound - Intermediate - Ligands - Catalyst [solutions.actylis.com]

- 8. nbinno.com [nbinno.com]

- 9. Novel this compound(V) and Triphenylbismuth(V) Complexes with Benzoic Acid Derivatives: Structural Characterization, in Vitro Antileishmanial and Antibacterial Activities and Cytotoxicity against Macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Novel this compound(V) and triphenylbismuth(V) complexes with benzoic acid derivatives: structural characterization, in vitro antileishmanial and antibacterial activities and cytotoxicity against macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Health and Safety of Triphenylantimony

This guide provides comprehensive health and safety information for triphenylantimony (CAS No. 603-36-1), tailored for researchers, scientists, and drug development professionals. It covers toxicological data, exposure control, handling procedures, and emergency responses.

Chemical and Physical Properties

This compound, also known as triphenylstibine, is an organometallic compound with the chemical formula (C₆H₅)₃Sb or C₁₈H₁₅Sb.[1][2][3] It typically appears as an off-white to tan crystalline solid or powder.[2][4][5] It is stable under normal conditions but is incompatible with strong oxidizing agents.[2][4] The compound is insoluble in water but soluble in organic solvents such as benzene, toluene, and chloroform.[5][6]

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source(s) |

| Molecular Weight | 353.1 g/mol | [1][5][7] |

| Melting Point | 52-57 °C | [2][3][4][8] |

| Boiling Point | 377 °C | [2][4][8] |

| Flash Point | 109 °C (228.2 °F) - 113 °C (235.4 °F) | [2][8][9] |

| Density | ~1.43 - 1.5 g/mL | [2][5] |

| Water Solubility | Insoluble | [2][5][6] |

| Appearance | Off-white to light yellow solid/powder | [2][4][8] |

Toxicological Data and Health Hazards

This compound is classified as toxic if swallowed and harmful if inhaled.[1][7][10] The primary health hazards are associated with acute toxicity, and it may cause irritation to the skin, eyes, and respiratory tract.[8][10]

2.1 Acute Toxicity

The compound exhibits significant acute oral toxicity.[2][10] Symptoms of overexposure may include coughing, headache, and nausea after inhalation, and irritation of the digestive tract if ingested.[8][10]

Table 2: Acute Toxicity Data for this compound

| Route | Species | Value | Source(s) |

| Oral | Rat | LD50 = 183 mg/kg | [2][8] |

| Oral | Mouse | LD50 = 650 mg/kg | [8] |

| Oral (ATE) | - | 500 mg/kg | [7] |

| Inhalation (ATE) | - | 1.5 mg/L/4h (dust/mist) | [7] |

| ATE: Acute Toxicity Estimate; LD50: Lethal Dose, 50% |

2.2 Other Health Effects

-

Skin and Eye Irritation : May cause skin and eye irritation upon contact.[8][10]

-

Respiratory Irritation : Inhalation of dust may irritate the respiratory tract.[8][10]

-

Chronic Effects : Prolonged or repeated exposure could lead to systemic effects, potentially impacting the liver and kidneys.[11] Dermal exposure to antimony compounds can cause papules and pustules around sweat and sebaceous glands.[1]

-

Carcinogenicity : this compound is not listed as a carcinogen by ACGIH, IARC, NTP, or CA Prop 65.[8]

2.3 Environmental Hazards

This compound is toxic to aquatic life with long-lasting effects.[7][12] Release into the environment should be avoided, and spills must be contained to prevent entry into drains and public waters.[7][10][13]

Experimental Protocols

The specific experimental protocols used to generate the cited LD50 values are not detailed in the available safety data sheets. However, such studies generally follow standardized guidelines, such as those established by the Organisation for Economic Co-operation and Development (OECD).

General Protocol for Acute Oral Toxicity (Based on OECD Guideline 423)

A typical acute oral toxicity study involves the following steps:

-

Test Animals : Healthy, young adult animals of a single sex (typically female rats) are used.

-

Dosage : A single dose of the substance is administered orally via gavage. The study proceeds sequentially with a few animals at a time, using defined dose levels (e.g., 5, 50, 300, 2000 mg/kg body weight).

-

Observation : Animals are observed for mortality, clinical signs of toxicity (changes in skin, fur, eyes, and behavior), and body weight changes for at least 14 days.

-

Necropsy : All animals are subjected to a gross necropsy at the end of the observation period to identify any pathological changes.

-

Endpoint : The LD50 value is estimated based on the observed mortality across the different dose groups, allowing for classification of the substance's acute toxicity.

Exposure Control and Personal Protection

Effective control of exposure is critical when handling this compound. This involves a combination of engineering controls and personal protective equipment (PPE).

4.1 Engineering Controls

-

Ventilation : Work should be conducted in a well-ventilated area.[8] The use of local exhaust ventilation or a chemical fume hood is recommended to minimize dust and vapor concentrations.[10][13]

-

Safety Equipment : Emergency eye wash fountains and safety showers should be readily available in the immediate vicinity of any potential exposure.[10]

4.2 Personal Protective Equipment (PPE)

The selection of appropriate PPE is dependent on the specific laboratory procedures being performed.

Caption: PPE selection workflow for handling this compound.

Table 3: Occupational Exposure Limits for Antimony & its Compounds

| Organization | Limit Type | Value | Source(s) |

| OSHA | PEL (TWA) | 0.5 mg/m³ (as Sb) | [1][8] |

| ACGIH | TLV (TWA) | 0.5 mg/m³ (as Sb) | [1] |

| NIOSH | IDLH | 50 mg/m³ (as Sb) | [1][8] |

| PEL: Permissible Exposure Limit; TWA: Time-Weighted Average; TLV: Threshold Limit Value; IDLH: Immediately Dangerous to Life or Health |

Handling, Storage, and Disposal

5.1 Safe Handling

-

Do not breathe dust.[10] Minimize dust generation and accumulation.[8]

-

Wash hands thoroughly after handling and before eating, drinking, or smoking.[7][10]

-

Use only in a chemical fume hood or with adequate local exhaust ventilation.[11]

5.2 Storage

-

Store in a cool, dry, well-ventilated area away from incompatible substances like strong oxidizers.[8][10]

-

Store locked up.[10]

5.3 Disposal

-

Dispose of waste material at a licensed waste disposal facility in accordance with local, state, and federal regulations.[10][13]

-

Do not empty into drains or release into the environment.[7][13]

-

Contaminated packaging should be handled in the same way as the substance itself.[7] One method involves dissolving the material in a combustible solvent and burning it in a chemical incinerator equipped with an afterburner and scrubber.[13]

Emergency Procedures

Immediate action is required in the event of an accidental exposure.

Caption: Emergency first aid workflow for this compound exposure.

6.1 First Aid Measures

-

Inhalation : Remove the victim to fresh air and keep them at rest in a comfortable breathing position. Seek medical advice if you feel unwell.[10]

-

Skin Contact : Wash the affected area with plenty of soap and water.[10] Get medical aid if irritation develops or persists.[8]

-

Eye Contact : Immediately flush eyes thoroughly with water for at least 15 minutes, removing contact lenses if possible. Get medical attention.[8][10]

-

Ingestion : If swallowed, rinse the mouth with water.[7][13] Immediately call a poison center or doctor.[10] Never give anything by mouth to an unconscious person.[8][10]

6.2 Firefighting Measures

-

Extinguishing Media : Use water spray, foam, carbon dioxide, or dry chemical to extinguish fires.[7][10]

-

Hazards : Irritating fumes, carbon oxides, and antimony oxides may be generated during a fire.[8][10]

-

Protective Equipment : Firefighters should wear a self-contained breathing apparatus (SCBA) and full protective gear.[8][14]

6.3 Accidental Release Measures

-

Personal Precautions : Evacuate unnecessary personnel.[10] Wear appropriate PPE, including respiratory protection, gloves, and eye protection.[13] Avoid dust formation.[10]

-

Containment and Cleanup : Sweep or shovel spills into a suitable, closed container for disposal.[8][10] Prevent entry into sewers and public waters.[10]

References

- 1. This compound | C18H15Sb | CID 11777 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. cie.unam.mx [cie.unam.mx]

- 3. chemimpex.com [chemimpex.com]

- 4. This compound | 603-36-1 [chemicalbook.com]

- 5. pmcorganometallix.com [pmcorganometallix.com]

- 6. This compound [chembk.com]

- 7. chemos.de [chemos.de]

- 8. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 9. This compound(III) 99 603-36-1 [sigmaaldrich.com]

- 10. gelest.com [gelest.com]

- 11. Page loading... [guidechem.com]

- 12. chemicalbook.com [chemicalbook.com]

- 13. This compound - Safety Data Sheet [chemicalbook.com]

- 14. This compound(603-36-1)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

Methodological & Application

Applications of Triphenylantimony in Organic Synthesis: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Triphenylantimony (Ph₃Sb), and its derivatives, have emerged as versatile reagents and catalysts in modern organic synthesis. Their unique electronic properties and reactivity patterns offer novel pathways for the construction of complex molecular architectures. This document provides detailed application notes and experimental protocols for the use of this compound in several key synthetic transformations, including palladium-catalyzed C-H arylation, Lewis acid catalysis, olefination reactions, polymerization, reduction of nitro compounds, and hydroformylation.

Palladium-Catalyzed C-H Arylation of Benzofurans

This compound-derived reagents, specifically triarylantimony difluorides (Ar₃SbF₂), serve as effective arylating agents in the palladium-catalyzed direct C-H arylation of heterocycles. This methodology provides a powerful tool for the synthesis of 2-arylbenzofurans, which are prevalent motifs in biologically active compounds.

Application Note

The reaction utilizes a palladium(II) acetate catalyst in the presence of a copper(II) chloride co-catalyst under aerobic conditions. Triarylantimony difluorides are stable, crystalline solids that are easy to handle and store. The reaction generally proceeds with high regioselectivity at the C2 position of the benzofuran ring. The electronic nature of the substituents on the aryl group of the organoantimony reagent can influence the reaction efficiency, with electron-donating groups often leading to higher yields.

Quantitative Data

| Entry | Benzofuran | Triarylantimony Difluoride (Ar₃SbF₂) | Product | Yield (%) |

|---|---|---|---|---|

| 1 | Benzofuran | Ph₃SbF₂ | 2-Phenylbenzofuran | 90 |

| 2 | Benzofuran | (4-MeOC₆H₄)₃SbF₂ | 2-(4-Methoxyphenyl)benzofuran | 60 |

| 3 | Benzofuran | (4-MeC₆H₄)₃SbF₂ | 2-(4-Methylphenyl)benzofuran | 85 |

| 4 | 5-Methylbenzofuran | Ph₃SbF₂ | 5-Methyl-2-phenylbenzofuran | 88 |

| 5 | 5-Chlorobenzofuran | Ph₃SbF₂ | 5-Chloro-2-phenylbenzofuran | 75 |

Experimental Protocol

General Procedure for the Palladium-Catalyzed C-H Arylation of Benzofuran with Triarylantimony Difluoride [1]

-

To a screw-capped vial equipped with a magnetic stir bar, add the benzofuran derivative (0.5 mmol, 1.0 equiv), the triarylantimony difluoride (0.5 mmol, 1.0 equiv), palladium(II) acetate (5.6 mg, 0.025 mmol, 5 mol%), and copper(II) chloride (134 mg, 1.0 mmol, 2.0 equiv).

-

Add 1,2-dichloroethane (3.0 mL) to the vial.

-

Seal the vial and place it in a preheated oil bath at 80 °C.

-

Stir the reaction mixture vigorously for the specified time (typically 12-24 hours), monitoring the progress by TLC or GC-MS.

-

Upon completion, cool the reaction mixture to room temperature.

-

Filter the mixture through a pad of celite, washing the pad with dichloromethane.

-

Concentrate the combined filtrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the desired 2-arylbenzofuran.

Proposed Catalytic Cycle

Caption: Proposed catalytic cycle for the Pd-catalyzed C-H arylation of benzofurans.

This compound Dibromide as a Lewis Acid Catalyst

This compound dihalides, particularly this compound dibromide (Ph₃SbBr₂), function as effective Lewis acid catalysts in various organic transformations, including Friedel-Crafts reactions. Their catalytic activity stems from the electrophilic nature of the antimony center.

Application Note

This compound dibromide can be readily prepared by the oxidative addition of bromine to this compound. It is a stable, crystalline solid that can be handled in air. As a Lewis acid, it can activate electrophiles, facilitating reactions such as the alkylation of aromatic compounds. The catalyst can often be used in moderate amounts, and the reactions proceed under relatively mild conditions.

Quantitative Data

| Entry | Catalyst (Ar₃SbCl⁺) | Conversion (%) |

|---|---|---|

| 1 | [Ph₃SbCl]⁺ | 65 |

| 2 | [(3-FC₆H₄)₃SbCl]⁺ | 80 |

| 3 | [(4-FC₆H₄)₃SbCl]⁺ | 70 |

| 4 | [(3,5-F₂C₆H₃)₃SbCl]⁺ | 95 |

Experimental Protocol

General Procedure for the Friedel-Crafts Alkylation of Benzene with tert-Butyl Bromide [2]

-

In a glovebox, dissolve the triarylchlorostibonium salt catalyst (0.025 mmol, 5 mol%) in deuterated chloroform (CDCl₃, 0.5 mL) in an NMR tube.

-

Add benzene (0.5 mmol, 1.0 equiv) to the solution.

-

Add tert-butyl bromide (0.55 mmol, 1.1 equiv) to the NMR tube.

-

Seal the NMR tube and monitor the reaction progress at room temperature by ¹H NMR spectroscopy.

-

The conversion is determined by the integration of the product and starting material signals.

Reaction Visualization

Caption: Lewis acid-catalyzed Friedel-Crafts alkylation of benzene.

Olefination Reactions via Stibonium Ylides

This compound can be utilized to generate stibonium ylides, which are analogous to the well-known phosphonium ylides used in the Wittig reaction. These antimony-based ylides react with carbonyl compounds, such as aldehydes and ketones, to afford alkenes.

Application Note

The generation of stibonium ylides typically involves the quaternization of this compound with an alkyl halide, followed by deprotonation with a strong base. The resulting ylide can then be reacted in situ with a carbonyl compound. The stereochemical outcome of the olefination can be influenced by the nature of the ylide and the reaction conditions, similar to the Wittig reaction. While less common than their phosphorus counterparts, stibonium ylides offer an alternative route for olefination.

Experimental Protocol (Generalized)

General Procedure for Olefination using a Triphenylstibonium Ylide

-

Ylide Formation:

-

In a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 equiv) in an anhydrous solvent (e.g., THF, diethyl ether).

-

Add the appropriate alkyl halide (1.0 equiv) and stir the mixture, possibly with heating, to form the corresponding triphenylstibonium salt.

-

Cool the reaction mixture to a low temperature (e.g., -78 °C or 0 °C).

-

Slowly add a strong base (e.g., n-butyllithium, sodium hydride) to generate the stibonium ylide. The formation of the ylide is often indicated by a color change.

-

-

Olefination:

-

To the freshly prepared ylide solution, add the carbonyl compound (1.0 equiv) dissolved in an anhydrous solvent dropwise at low temperature.

-

Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

-

-

Work-up and Purification:

-

Quench the reaction with a saturated aqueous solution of ammonium chloride.

-

Extract the product with an organic solvent (e.g., diethyl ether, ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to yield the desired alkene.

-

Reaction Mechanism

Caption: Proposed mechanism for olefination via a stibonium ylide.

Catalytic Polymerization of Ethylene Oxide